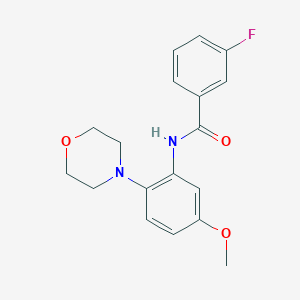![molecular formula C22H26FN3O2 B243914 4-fluoro-N-[4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl]benzamide](/img/structure/B243914.png)
4-fluoro-N-[4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-fluoro-N-[4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl]benzamide is a synthetic organic compound with the molecular formula C22H26FN3O2 It is characterized by the presence of a fluorine atom, a piperazine ring, and a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-[4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl]benzamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:
Formation of Intermediate Piperazine Derivative: The initial step involves the reaction of 4-fluorobenzoyl chloride with piperazine to form a 4-fluorobenzoyl-piperazine intermediate.
Acylation Reaction: The intermediate is then subjected to an acylation reaction with 3-methylbutanoyl chloride to introduce the 3-methylbutanoyl group.
Coupling with Benzamide: Finally, the acylated intermediate is coupled with 4-aminobenzamide under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-[4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of alcohols or amines.
Substitution: Formation of derivatives with different functional groups replacing the fluorine atom.
Scientific Research Applications
4-fluoro-N-[4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-fluoro-N-[4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl]benzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-fluoro-N-{4-[(3-methylbutanoyl)amino]phenyl}benzamide: A structurally similar compound with slight variations in the functional groups.
4-fluoro-N-[4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl]benzamide: Another similar compound with different substituents on the piperazine ring.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluorine atom and piperazine ring contribute to its stability and reactivity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C22H26FN3O2 |
|---|---|
Molecular Weight |
383.5 g/mol |
IUPAC Name |
4-fluoro-N-[4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl]benzamide |
InChI |
InChI=1S/C22H26FN3O2/c1-16(2)15-21(27)26-13-11-25(12-14-26)20-9-7-19(8-10-20)24-22(28)17-3-5-18(23)6-4-17/h3-10,16H,11-15H2,1-2H3,(H,24,28) |
InChI Key |
AUEKKZAUWWLYGX-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)F |
Canonical SMILES |
CC(C)CC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{3-chloro-4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}thiophene-2-carboxamide](/img/structure/B243831.png)
![3,4,5-triethoxy-N-(3-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide](/img/structure/B243832.png)
![2-fluoro-N-(4-{4-[(2E)-3-phenylprop-2-enoyl]piperazin-1-yl}phenyl)benzamide](/img/structure/B243834.png)
![N-[4-(4-cinnamoyl-1-piperazinyl)phenyl]-5-nitro-2-furamide](/img/structure/B243835.png)
![3-chloro-4-ethoxy-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide](/img/structure/B243836.png)
![N-{4-[4-(4-ethylbenzoyl)-1-piperazinyl]phenyl}-2-fluorobenzamide](/img/structure/B243837.png)
![N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide](/img/structure/B243838.png)

![4-butoxy-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide](/img/structure/B243842.png)
![N-[4-(butanoylamino)-2-methoxyphenyl]thiophene-2-carboxamide](/img/structure/B243843.png)
![N-{4-[(5-chloro-1-naphthoyl)amino]-2-methylphenyl}-2-furamide](/img/structure/B243850.png)
![N-[4-(butyrylamino)phenyl]-2-methoxy-3-methylbenzamide](/img/structure/B243852.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B243854.png)
![3-chloro-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide](/img/structure/B243855.png)
